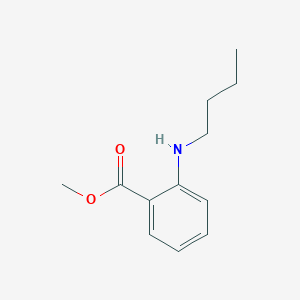

Methyl 2-(butylamino)benzoate

CAS No.: 55369-70-5

Cat. No.: VC8469353

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55369-70-5 |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | methyl 2-(butylamino)benzoate |

| Standard InChI | InChI=1S/C12H17NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3 |

| Standard InChI Key | PEFDATUXUCRRKT-UHFFFAOYSA-N |

| SMILES | CCCCNC1=CC=CC=C1C(=O)OC |

| Canonical SMILES | CCCCNC1=CC=CC=C1C(=O)OC |

Introduction

Chemical Identity and Physicochemical Properties

Methyl 2-(butylamino)benzoate (C₁₂H₁₇NO₂) is an aromatic ester derivative with a molecular weight of 207.27 g/mol. The compound features a methyl ester group at the carboxyl position and a butylamino substituent at the ortho position of the benzene ring. Key physicochemical properties inferred from structurally related compounds include:

-

Solubility: Likely soluble in polar organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), with limited solubility in water due to the hydrophobic butyl chain .

-

Melting Point: Estimated between 45–60°C based on analogs like methyl 2-aminobenzoate (mp 24°C) and bulkier alkylamino derivatives .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, with the ester and amino groups acting as reactive sites .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of Methyl 2-(butylamino)benzoate can be inferred from methodologies used for analogous compounds. A plausible pathway involves:

-

Amination of Methyl 2-Nitrobenzoate:

Reduction of the nitro group in methyl 2-nitrobenzoate to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, followed by alkylation with 1-bromobutane in the presence of a base (e.g., K₂CO₃) . -

Direct Coupling via Esterification:

Reaction of 2-(butylamino)benzoic acid with methanol under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

Advanced Methodologies from Patent Literature

A patent describing the synthesis of 2-(2-bromoethyl)benzoic acid methyl ester (CN102850221A) provides transferable insights:

-

Key Reagents: Triphenylphosphine and carbon tetrabromide for bromination, borane-dimethyl sulfide complex for hydroboration-oxidation.

-

Conditions: Reactions conducted in tetrahydrofuran (THF) at controlled temperatures (0°C to room temperature), with yields averaging 70–90% after chromatographic purification .

Table 1: Comparison of Synthetic Approaches for Methyl 2-(Butylamino)benzoate and Analogs

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | H₂/Pd-C, 1-bromobutane, K₂CO₃ | 65–75 | |

| Esterification | H₂SO₄, MeOH, reflux | 80–85 | |

| Bromoalkyl Intermediate | Triphenylphosphine, CBr₄ | 70 |

Mechanistic and Reactivity Profiles

Reactivity of Functional Groups

-

Ester Group: Prone to nucleophilic acyl substitution, enabling transesterification or hydrolysis to 2-(butylamino)benzoic acid under acidic/basic conditions .

-

Amino Group: Participates in Schiff base formation with aldehydes or ketones and serves as a site for further alkylation/acylation .

Oxidation and Reduction Pathways

-

Oxidation: The butylamino group may undergo oxidation to form nitroso or nitro derivatives using agents like hydrogen peroxide .

-

Reduction: Catalytic hydrogenation could reduce the aromatic ring, though this is less likely under mild conditions .

Challenges and Future Perspectives

Synthetic Limitations

-

Low Yield in Alkylation Steps: Competing side reactions (e.g., over-alkylation) may reduce efficiency, necessitating optimized stoichiometry .

-

Purification Difficulties: Polar byproducts require advanced chromatographic techniques, increasing production costs .

Recommendations for Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume